molecular formula C14H10BrNO B1437797 2-Benzyl-5-bromo-1,3-benzoxazole CAS No. 915921-41-4

2-Benzyl-5-bromo-1,3-benzoxazole

Cat. No.: B1437797
CAS No.: 915921-41-4
M. Wt: 288.14 g/mol
InChI Key: GIXLJAZFGSWIOI-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromo-1,3-benzoxazole is a heterocyclic compound with the molecular formula C14H10BrNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-bromo-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to target enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases . These interactions are crucial for its potential anticancer properties, as these enzymes are involved in the regulation of cell proliferation and survival. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their activity and disrupting essential cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, which are key regulators of signal transduction pathways . By inhibiting these kinases, this compound can alter the phosphorylation status of various substrates, leading to changes in gene expression and cellular responses. Additionally, this compound has demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For example, it can bind to the DNA topoisomerases, preventing them from relieving torsional strain during DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately triggers cell death. Furthermore, this compound can inhibit histone deacetylases, resulting in increased acetylation of histones and altered chromatin structure, which affects gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, maintaining its activity over extended periods Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also determined by its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . The targeting of this compound to specific subcellular compartments is influenced by its chemical properties and interactions with cellular machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-bromo-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-bromo-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-1,3-benzoxazole
  • 2-Phenyl-5-bromo-1,3-benzoxazole
  • 2-Benzyl-5-chloro-1,3-benzoxazole

Uniqueness

2-Benzyl-5-bromo-1,3-benzoxazole is unique due to the presence of both a benzyl group and a bromine atom, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications .

Properties

IUPAC Name

2-benzyl-5-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXLJAZFGSWIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650834
Record name 2-Benzyl-5-bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-41-4
Record name 2-Benzyl-5-bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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